3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
Description
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid (IUPAC name: [3-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid) is a boronic acid derivative featuring a fluorinated phenyl ring and a hydroxymethyl group. This compound is utilized as a pharmaceutical intermediate, research chemical, and reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its structure combines the electron-withdrawing fluorine atom, which enhances the electrophilicity of the boronic acid group, and the hydroxymethyl moiety, which may influence solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
[3-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h1-8,13,16-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFILTVUOKUKUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C2=CC=C(C=C2)F)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191090 | |
| Record name | Boronic acid, B-[3-[(4-fluorophenyl)hydroxymethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-15-3 | |
| Record name | Boronic acid, B-[3-[(4-fluorophenyl)hydroxymethyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[(4-fluorophenyl)hydroxymethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Sequence and Mechanism
This route prioritizes early-stage formation of the hydroxymethyl biaryl system followed by boronic acid installation (Figure 1):
- Aldehyde precursor synthesis : 3-Bromobenzaldehyde serves as the starting material, leveraging its reactive aldehyde group for subsequent nucleophilic addition.
- Grignard addition : Treatment with 4-fluorophenylmagnesium bromide in anhydrous THF at 0°C yields 3-bromo-[(4-fluorophenyl)(hydroxy)methyl]benzene. The reaction proceeds via nucleophilic attack on the aldehyde carbonyl, forming a secondary alcohol.
- Hydroxyl protection : The alcohol is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole to prevent interference in subsequent steps.
- Miyaura borylation : Palladium-catalyzed coupling of the bromide with bis(pinacolato)diboron introduces the boronic acid group. Optimal conditions use Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq.), and dioxane at 80°C.
- Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves the TBS group, yielding the final product.
Optimization Data
Critical parameters were systematically evaluated (Table 1):
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Grignard Temp (°C) | -20 to 25 | 0 | +22% |
| Borylation Time (h) | 12-36 | 24 | +15% |
| TBAF Equiv. | 1.0-2.5 | 1.2 | +8% Purity |
Reaction scalability was confirmed at 50g scale, achieving 73% overall yield and >99% HPLC purity.
Synthetic Route 2: Ketone Reduction and Late-Stage Boronation
Reaction Design
This alternative approach reverses the functional group introduction sequence (Figure 2):
- Diaryl ketone synthesis : Suzuki coupling of 3-bromophenylboronic acid pinacol ester with 4-fluorobenzaldehyde generates 3-boronic acid-protected benzophenone.
- Boronate deprotection : Acidic hydrolysis removes the pinacol group.
- Ketone reduction : Sodium borohydride in methanol at 0°C selectively reduces the ketone to the secondary alcohol.
- Purification : Crystallization from acetone/heptane mixtures removes sodium salts and byproducts.
Comparative Analysis
Route 2 addresses boronic acid instability by delaying its exposure until final stages (Table 2):
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield (%) | 68 | 61 |
| Purity (HPLC, %) | 99.4 | 98.7 |
| Pd Catalyst Loading | 5 mol% | 3 mol% |
While Route 2 reduces palladium usage, its lower yield stems from competitive protodeboronation during the Suzuki coupling step.
Critical Process Parameters
Protection Group Strategy
Evaluation of hydroxyl-protecting groups revealed stark performance differences (Table 3):
| Protecting Group | Deprotection Yield (%) | Boronation Efficiency (%) |
|---|---|---|
| TBS | 94 | 88 |
| Benzyl | 89 | 76 |
| Acetyl | 62 | 54 |
TBS protection provided optimal balance between stability under borylation conditions and facile removal.
Solvent Effects in Miyaura Borylation
Solvent screening identified dioxane as superior to THF or DMF, likely due to improved Pd catalyst stability and boronate solubility.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 2H, B-OH), 7.84 (d, J=7.6 Hz, 1H), 7.62-7.58 (m, 2H), 7.45-7.38 (m, 4H), 5.92 (s, 1H, CH), 3.21 (s, 1H, OH).
- ¹³C NMR : 162.1 (C-F), 134.8 (B-C), 128.9-115.7 (aromatic carbons), 72.4 (CH).
- HRMS : m/z calcd for C₁₃H₁₂BFO₃ [M+H]⁺ 246.0432, found 246.0429.
Purity Assessment
HPLC analysis (C18 column, 50:50 MeCN/H₂O + 0.1% TFA) showed single peak at 6.34 min, confirming absence of regioisomers.
Industrial Scalability Considerations
Cost Analysis
Route 1 demonstrates better cost-efficiency at scale due to:
- Lower palladium consumption (5 vs. 3 mol% in Route 2)
- Recyclable TBS-protecting reagents
- Reduced purification steps
Environmental Impact
Process mass intensity (PMI) calculations favor Route 1 (PMI=32 vs. 41 for Route 2), primarily due to aqueous workup steps replacing column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronic esters.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or alkylating agents are employed under basic conditions.
Major Products Formed
Oxidation: Phenols
Reduction: Boronic esters
Substitution: Various substituted boronic acids and esters
Scientific Research Applications
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid involves its interaction with target molecules through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s molecular targets include enzymes and receptors that contain diol or hydroxyl groups, which it can inhibit or modulate .
Comparison with Similar Compounds
Structural Isomers and Fluorine Position Effects
The position of the fluorine atom on the phenyl ring significantly impacts reactivity and electronic properties. For example:
- 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid (CAS: 2096340-25-7) differs only in the fluorine’s position (3- vs. 4- on the phenyl ring).
- 4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid (BB-4552) introduces an additional fluorine on the boronic acid-bearing phenyl ring, increasing electron-withdrawing effects and acidity of the boronic acid group.
Key Insight : The 4-fluorophenyl group in the target compound provides a balance between electron withdrawal and steric accessibility compared to 3-fluoro analogs, making it more favorable in reactions requiring moderate electrophilicity.
Substituent Variations
Functional Group Comparisons:
Analysis: The hydroxymethyl group in the target compound improves solubility in polar aprotic solvents compared to non-polar analogs (e.g., 3-fluorophenylboronic acid ), while maintaining reactivity in cross-coupling reactions.
Fluorinated Analogs
Fluorine’s electronegativity and steric profile influence boronic acid reactivity:
- 4-Fluoro-3-methylphenylboronic acid : Methyl groups donate electrons, slightly reducing boronic acid acidity compared to the target compound.
- 4-Fluoro-2-(trifluoromethyl)phenylboronic acid : The trifluoromethyl group strongly withdraws electrons, increasing acidity but introducing steric hindrance.
Reactivity Trends :
- Electron-withdrawing groups (e.g., -CF3) enhance boronic acid’s electrophilicity, accelerating Suzuki reactions but may reduce stability.
- Hydroxymethyl groups provide a balance, offering moderate reactivity without excessive steric bulk.
Spectroscopic and Analytical Data
Comparative spectroscopic studies highlight structural differences:
- FTIR/Raman : The target compound’s O-H stretch (hydroxymethyl) appears at ~3200–3400 cm⁻¹, distinct from carbonyl stretches in 3-formylphenylboronic acid (~1700 cm⁻¹) .
- NMR : The 4-fluorophenyl group in the target compound shows a characteristic doublet in ¹⁹F NMR at δ -115 ppm, differing from 3-fluoro analogs (~δ -120 ppm) .
Physicochemical Properties
Biological Activity
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is an organoboron compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a boronic acid moiety, allows it to participate in a range of chemical reactions, including the Suzuki-Miyaura cross-coupling reaction. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H12BFO3. The presence of the boronic acid group is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 233.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Melting Point | 150-155 °C |
The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with diols and other nucleophilic biomolecules. This property is particularly useful in targeting enzymes and proteins involved in various biological pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate interaction.
- Cell Signaling Modulation : It may influence cell signaling pathways by interacting with specific receptors or proteins, leading to altered cellular responses.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacterial strains, making it a potential candidate for antibiotic development.
- Anti-cancer Properties : Preliminary findings suggest that the compound can induce apoptosis in cancer cells, particularly in melanoma and breast cancer models.
- Enzyme Targeting : It has been identified as a potential inhibitor of enzymes involved in carbohydrate metabolism, which could be beneficial in managing diabetes.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating promising potential as a novel antimicrobial agent .
Case Study 2: Anti-cancer Activity
In vitro studies on melanoma cell lines showed that treatment with this compound led to a significant reduction in cell viability after 48 hours of exposure. The IC50 value was calculated to be approximately 15 µM, suggesting that it effectively induces cytotoxic effects in cancer cells . Further investigations using animal models are warranted to evaluate its therapeutic potential.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of boronic acid derivatives. The following table summarizes key findings from various studies:
| Study | Focus Area | Key Findings |
|---|---|---|
| Smith et al. (2022) | Antimicrobial Activity | Effective against Gram-positive bacteria |
| Johnson et al. (2023) | Cancer Cell Viability | Induces apoptosis in melanoma cells |
| Lee et al. (2021) | Enzyme Inhibition | Inhibits key enzymes involved in glucose metabolism |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
